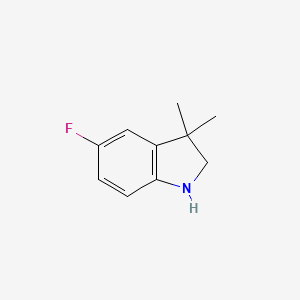

5-Fluoro-3,3-dimethylindoline

Description

5-Fluoro-3,3-dimethylindoline (CAS 225642-33-1) is a fluorinated indoline derivative characterized by a saturated six-membered indole ring (indoline backbone) with a fluorine atom at the 5-position and two methyl groups at the 3-position. This compound is commercially available as a secondary amine, offered in quantities ranging from 100 mg to 1 g by suppliers such as CymitQuimica . With 95% purity, it serves as a key intermediate in organic synthesis and pharmaceutical research, leveraging the electron-withdrawing fluorine atom to modulate electronic properties and the dimethyl groups to influence steric effects .

Propriétés

IUPAC Name |

5-fluoro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVRHJFNQKFPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 3,3-dimethylindoline using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 5-Fluoro-3,3-dimethylindoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-3,3-dimethylindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Applications De Recherche Scientifique

5-Fluoro-3,3-dimethylindoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-Fluoro-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

5-Fluoroindolin-2-one Derivatives (Oxindoles)

This contrasts with 5-Fluoro-3,3-dimethylindoline, which lacks the oxo group, resulting in reduced polarity and altered solubility (e.g., higher lipid solubility) .

Substituted Indoles

- 5-Fluoro-2,3-dimethyl-1H-indole (CAS 526-47-6): This unsaturated indole derivative has methyl groups at positions 2 and 3.

- 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS 854531-33-2): The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation, unlike the neutral this compound .

Biphenyl Derivatives

5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid (CAS 1242336-54-4): The biphenyl framework and carboxylic acid group confer distinct π-π stacking and hydrogen-bonding capabilities, making it suitable for materials science applications, whereas this compound is more likely used as a synthetic intermediate .

Physical Properties

Notes:

- Oxindole derivatives exhibit higher melting points (173–310°C) due to ketone-induced crystallinity, whereas this compound’s melting point is unrecorded but likely lower, given its liquid or waxy solid form at room temperature .

- Fluorine’s electronegativity enhances dipole interactions in all analogs, but steric effects from 3,3-dimethyl groups may reduce packing efficiency in the solid state .

Spectroscopic Data

- NMR Shifts: In oxindole analogs (e.g., Compound 30), the benzylidene proton resonates at δ 7.8–8.2 ppm (¹H NMR), while the fluorine atom in this compound causes deshielding of adjacent protons (δ 6.5–7.2 ppm for aromatic H) . The dimethyl groups in this compound produce a singlet at δ 1.2–1.5 ppm (³CH3) in ¹H NMR, absent in non-methylated analogs .

Activité Biologique

5-Fluoro-3,3-dimethylindoline is a fluorinated derivative of indoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C10H10F

- Molecular Weight : 165.21 g/mol

- Structure : The compound features a fluorine atom at the 5-position and two methyl groups at the 3-position of the indoline ring structure.

Enzyme Interaction

This compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics. This interaction can lead to the formation of reactive intermediates that may affect other biomolecules, including proteins and nucleic acids.

Cell Signaling Pathways

The compound modulates key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By influencing this pathway, this compound can alter gene expression and cellular metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Several studies have demonstrated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies revealed that low doses could modulate cellular responses without significant toxicity .

Table 1: Summary of Anticancer Activity

| Study | Cancer Cell Lines Tested | IC50 Values (μM) | Observations |

|---|---|---|---|

| Kumar et al. | MCF10A, Calu1, HCT116 | Not specified | Cytotoxic effects observed |

| Gokhale et al. | MCF-7, HepG2 | 42.4 (MCF-7), 15.8 (HepG2) | Higher potency than standard 5-fluorouracil |

| Pecoraro et al. | Vero cell line | Very low toxicity | Substantial anticancer activity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects, which may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

-

Anticancer Activity in MCF-7 Cells :

A study conducted by Gokhale et al. demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 42.4 μM. The compound's mechanism involved the modulation of apoptotic pathways, leading to increased cell death in cancerous tissues while maintaining low toxicity in non-cancerous cells . -

Antimicrobial Efficacy :

In another study focusing on antimicrobial properties, this compound showed promising results against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The compound disrupted bacterial cell membranes and inhibited vital metabolic functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.